molecular formula C22H19N3O2S B2519940 N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 923193-21-9

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2519940
CAS No.: 923193-21-9
M. Wt: 389.47
InChI Key: XWUNRCOCRYTNMG-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex molecules incorporating the benzothiazole and pyridine moieties is a significant area of research. These compounds, including variations similar to "N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide," are often explored for their unique chemical properties and potential as intermediates in the synthesis of more complex chemical entities. For instance, the synthesis of Co(II) complexes with thiazol-2-yl and pyridin-2-yl components has been investigated for their fluorescence properties and anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Anticancer Activity

Research into the anticancer properties of compounds with benzothiazole and pyridine components is ongoing. These studies aim to discover novel therapeutic agents with potential efficacy against various cancer types. For example, the development of inhibitors targeting specific cellular pathways crucial for cancer cell proliferation and survival has been a focus, utilizing compounds structurally related to "this compound" (R. Borzilleri et al., 2006).

Biological Activity and Molecular Targeting

The exploration of biological activities and the targeting of specific molecular pathways by compounds containing benzothiazole and pyridine structures are of great interest. This includes the investigation of how these compounds interact with biological targets, such as enzymes or receptors, and their potential applications in treating diseases like Alzheimer's or cancer. The study of isoxazole derivatives of benzothiazole and pyridine analogs for their cytotoxicity and mechanism of action in cancer cell lines is an example of such applications (R. Kumbhare et al., 2014).

Future Directions

The retrieved sources suggest that these types of compounds have potential for further development due to their anti-inflammatory activity . Further studies could focus on evaluating these compounds in in vivo models and investigating their potential as therapeutic agents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with key mitochondrial proteins such as Bcl-2 and Bax . These interactions alter the balance between these proteins, leading to apoptosis and the expression of caspases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce G2/M cell cycle arrest in Colo205 cells . It also influences cell function by altering the levels of p53, a protein that regulates the balance between rapid cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to tremendously increase the levels of p53 in treated Colo205 cells . This leads to alterations in the balance of key mitochondrial proteins, resulting in apoptosis and the expression of caspases .

Temporal Effects in Laboratory Settings

It has been found to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .

Dosage Effects in Animal Models

It has been found to exhibit anti-cancer activity against various cancer cell lines, suggesting potential efficacy in animal models .

Metabolic Pathways

It has been found to interact with key mitochondrial proteins, suggesting potential involvement in mitochondrial-dependent pathways .

Transport and Distribution

Its ability to alter the balance of key mitochondrial proteins suggests potential effects on its localization or accumulation .

Subcellular Localization

Its ability to alter the balance of key mitochondrial proteins suggests potential effects on its activity or function .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-3-5-17(6-4-15)21(26)25(14-16-9-11-23-12-10-16)22-24-19-8-7-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUNRCOCRYTNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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